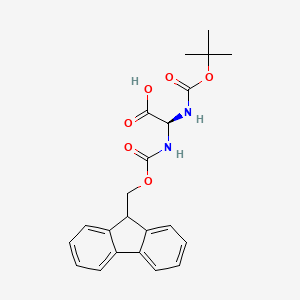

Fmoc-a-amino-D-Gly(Boc)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-alpha-amino-D-Gly(Boc)-OH is a compound used in peptide synthesis. It is a derivative of glycine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the carboxyl group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal of the protecting groups.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-alpha-amino-D-Gly(Boc)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of glycine is first protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

Protection of the Carboxyl Group: The carboxyl group is then protected by reacting the intermediate with tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium bicarbonate or triethylamine.

Industrial Production Methods

Industrial production methods for Fmoc-alpha-amino-D-Gly(Boc)-OH involve similar steps but are optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

化学反应分析

Types of Reactions

Fmoc-alpha-amino-D-Gly(Boc)-OH undergoes several types of reactions, including:

Deprotection Reactions: Removal of the Fmoc group using a base like piperidine and removal of the Boc group using an acid like trifluoroacetic acid (TFA).

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, TFA for Boc removal.

Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).

Major Products

The major products formed from these reactions are peptides with specific sequences, where Fmoc-alpha-amino-D-Gly(Boc)-OH is incorporated at desired positions.

科学研究应用

Applications in Peptide Synthesis

- Solid-Phase Peptide Synthesis (SPPS) :

- Synthesis of Therapeutic Peptides :

- Peptide Libraries :

Case Study 1: Inhibition Studies on Butyrylcholinesterase

A study investigated various Fmoc-amino acids, including Fmoc-α-amino-D-Gly(Boc)-OH, as selective inhibitors of butyrylcholinesterase (BChE). The results indicated that specific modifications to the amino acid side chains significantly enhanced inhibition potency. Fmoc-α-amino-D-Gly(Boc)-OH exhibited competitive inhibition properties, suggesting its potential use in designing BChE-specific inhibitors .

Case Study 2: Enhanced Stability in Peptide Synthesis

Research demonstrated that using Fmoc-α-amino-D-Gly(Boc)-OH in peptide synthesis significantly reduced epimerization during coupling reactions. This property is particularly advantageous when synthesizing peptides that require high enantiomeric purity, as it minimizes the formation of undesired D-isomers .

Comparative Analysis Table

| Feature | Fmoc-α-amino-D-Gly(Boc)-OH | Other Amino Acids |

|---|---|---|

| Protecting Groups | Fmoc/Boc | Various combinations |

| Stability | High | Varies |

| Solubility | Moderate | Generally higher |

| Epimerization Risk | Low | Higher for some |

| Application in SPPS | Widely used | Commonly used |

作用机制

The mechanism of action of Fmoc-alpha-amino-D-Gly(Boc)-OH involves its incorporation into peptides during synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. These protecting groups are removed at specific stages to allow for the formation of peptide bonds.

相似化合物的比较

Similar Compounds

Fmoc-alpha-amino-D-Ala(Boc)-OH: Similar structure but with alanine instead of glycine.

Fmoc-alpha-amino-D-Val(Boc)-OH: Similar structure but with valine instead of glycine.

Uniqueness

Fmoc-alpha-amino-D-Gly(Boc)-OH is unique due to its glycine backbone, which provides flexibility in peptide chains. This flexibility is crucial for studying protein folding and interactions.

生物活性

Fmoc-α-amino-D-Gly(Boc)-OH is a derivative of D-glycine that incorporates both the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups. This compound is utilized in solid-phase peptide synthesis (SPPS) and has garnered attention for its potential biological activities, particularly in enzyme inhibition and peptide synthesis strategies.

Chemical Structure and Properties

- Chemical Name : Fmoc-α-amino-D-Gly(Boc)-OH

- Molecular Formula : C₁₃H₁₅N₃O₄

- Molecular Weight : 273.27 g/mol

- Functional Groups :

- Fmoc group, which serves as a temporary protecting group during peptide synthesis.

- Boc group, providing stability to the amino group until deprotection is required.

Enzyme Inhibition Studies

Recent studies have explored the inhibitory effects of various Fmoc-amino acids on enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). The findings indicate that certain Fmoc-amino acids exhibit selective inhibition towards BChE:

- Inhibition Mechanism : Competitive inhibition was observed, suggesting that these compounds bind to the active site of BChE.

- Selectivity : The Fmoc derivatives demonstrated minimal effect on AChE activity, indicating a degree of selectivity for BChE. For instance, Fmoc-Leu and Fmoc-Lys showed significant reductions in BChE activity while not impacting AChE significantly .

| Fmoc-Amino Acid | BChE Activity (%) | AChE Activity (%) |

|---|---|---|

| Fmoc-Leu | 30 | 100 |

| Fmoc-Lys | 35 | 98 |

| Fmoc-Trp | 25 | 100 |

| Fmoc-Ala | 95 | 100 |

| Fmoc-Gly | 97 | 100 |

Case Studies

-

Study on Inhibition Constants :

A study evaluated the inhibition constants (Ki) for several Fmoc-amino acids against BChE. The results indicated that larger hydrophobic side chains contributed to greater inhibition, with Ki values significantly lower for compounds like Fmoc-Leu compared to smaller side chains like Fmoc-Ala . -

Peptide Synthesis Applications :

The use of Fmoc-α-amino-D-Gly(Boc)-OH in SPPS has been highlighted in literature, where it serves as a building block for synthesizing peptides with specific biological activities. Its stability under various conditions makes it an attractive candidate for synthesizing complex peptide structures .

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)24-18(19(25)26)23-20(27)29-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,23,27)(H,24,28)(H,25,26)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCFKRJSLGKRNA-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。